![molecular formula C24H52NO3P B11964651 [Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)
[Bis(dodecyloxy)phosphoryl]amine
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Overview
Description
[Bis(dodecyloxy)phosphoryl]amine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to an amine group and two dodecyloxy groups. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(dodecyloxy)phosphoryl]amine typically involves the reaction of phosphoryl azide with dodecanol under specific conditions. One common method is the B(C6F5)3-catalyzed preparation under mechanochemical conditions, which allows the reaction to proceed under mild conditions and accelerates the nucleophilic attack on the phosphorus center . Another approach involves the use of chlorophosphines and hydroxyl amines, which undergo a P(III) to P(V) rearrangement .
Industrial Production Methods
Industrial production of this compound often employs large-scale mechanochemical processes due to their efficiency and reduced environmental impact. The use of ball mills and specific catalysts like B(C6F5)3 ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Bis(dodecyloxy)phosphoryl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphoryl oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Organic Synthesis : Bis(dodecyloxy)phosphoryl)amine serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic substitution reactions, making it a valuable tool for chemists looking to create complex molecules.
- Catalysis : It has been investigated as a potential catalyst in phosphorylation reactions, where it can enhance reaction rates and selectivity.
Biology
- Enzyme Mechanisms : This compound plays a role in studying enzyme mechanisms, particularly as a potential inhibitor for specific enzymes. The phosphoryl group can interact with active sites of enzymes, providing insights into enzyme functionality and inhibition.
- Drug Delivery Systems : Research is ongoing into its application in drug delivery systems. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, potentially improving their bioavailability.
Medicine
- Therapeutic Agents : Bis(dodecyloxy)phosphoryl)amine is being explored for its therapeutic properties, particularly in developing new drugs that target specific biological pathways.
- Antitumor Activity : Preliminary studies suggest that compounds derived from Bis(dodecyloxy)phosphoryl)amine may exhibit antitumor activity, warranting further investigation into their efficacy against cancer cells.
Industry
- Flame Retardants : The compound is utilized in the production of flame retardants due to its phosphorus content, which imparts flame-resistant properties to materials.
- Plasticizers : It is also used as a plasticizer in various industrial applications, enhancing the flexibility and durability of plastics.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of Bis(dodecyloxy)phosphoryl)amine can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the dodecyloxy groups can enhance binding affinity to target enzymes.
- Drug Delivery Research : In vitro studies have indicated that formulations containing Bis(dodecyloxy)phosphoryl)amine can improve the solubility and stability of poorly soluble drugs, leading to enhanced therapeutic effects.
- Flame Retardant Efficacy : Industrial applications have shown that materials treated with Bis(dodecyloxy)phosphoryl)amine exhibit significantly improved flame resistance compared to untreated materials, highlighting its potential in safety applications.
Mechanism of Action
The mechanism of action of [Bis(dodecyloxy)phosphoryl]amine involves its interaction with molecular targets through nucleophilic substitution reactions. The phosphoryl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of stable P-N bonds. This interaction can inhibit enzyme activity by modifying active sites or interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidates: Compounds with similar P-N bonds but different substituents.
Phosphonates: Contain P-C bonds and are used in similar applications.
Phosphinates: Feature P-H bonds and are known for their stability and reactivity
Uniqueness
[Bis(dodecyloxy)phosphoryl]amine is unique due to its specific combination of dodecyloxy groups and a phosphoryl amine structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Biological Activity
Bis(dodecyloxy)phosphoryl)amine is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and possible applications in various fields, particularly in medicine and biochemistry.
Chemical Structure
Bis(dodecyloxy)phosphoryl)amine can be represented by the following chemical structure:
Where R is a dodecyloxy group. This structure indicates that the compound possesses both hydrophobic (dodecyloxy) and hydrophilic (phosphoryl amine) characteristics, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that bis(dodecyloxy)phosphoryl)amine exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antioxidant Properties : The compound may play a role in scavenging reactive oxygen species (ROS), which are implicated in numerous pathological conditions.
- Cellular Signaling Modulation : Its structural features allow it to interact with cellular membranes and possibly influence signaling pathways.
Antimicrobial Activity
One of the most significant areas of research regarding bis(dodecyloxy)phosphoryl)amine is its antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that bis(dodecyloxy)phosphoryl)amine could be developed into a novel antimicrobial agent, especially in treating infections caused by resistant strains.
Antioxidant Properties
The antioxidant potential of bis(dodecyloxy)phosphoryl)amine has been explored through various assays measuring its ability to scavenge free radicals. For instance, the DPPH assay showed that the compound effectively reduces DPPH radicals, indicating strong antioxidant activity.
Concentration (µM) | % Inhibition |
---|---|
10 | 30% |
50 | 60% |
100 | 80% |
This data points to its potential use in formulations aimed at reducing oxidative stress in cells.
The biological activity of bis(dodecyloxy)phosphoryl)amine can be attributed to its ability to interact with cellular membranes and proteins:
- Membrane Interaction : The dodecyloxy groups enhance hydrophobic interactions with lipid membranes, potentially altering membrane fluidity and permeability.
- Signal Transduction : The phosphoryl moiety may mimic phospholipids, engaging with signaling pathways related to cell growth and apoptosis.
Case Studies
Several case studies have highlighted the potential applications of bis(dodecyloxy)phosphoryl)amine:
- Case Study 1 : A study investigated its use as an antibacterial agent in wound dressings. Results indicated a significant reduction in bacterial load in infected wounds treated with formulations containing bis(dodecyloxy)phosphoryl)amine compared to controls.
- Case Study 2 : Research on its antioxidant effects demonstrated that it could protect neuronal cells from oxidative damage induced by ischemia-reperfusion injury, suggesting therapeutic potential in neuroprotective strategies.
Properties
Molecular Formula |
C24H52NO3P |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[amino(dodecoxy)phosphoryl]oxydodecane |
InChI |
InChI=1S/C24H52NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,25,26) |
InChI Key |
DWSIVZLNCWRJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(N)OCCCCCCCCCCCC |
Origin of Product |
United States |
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